
(1-phenylcyclohexyl)methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-phenylcyclohexyl)methyl methanesulfonate is an organic compound that belongs to the class of esters It is derived from methanesulfonic acid and 1-phenyl-cyclohexylmethanol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 1-phenyl-cyclohexylmethyl ester typically involves the esterification reaction between methanesulfonic acid and 1-phenyl-cyclohexylmethanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of methanesulfonic acid 1-phenyl-cyclohexylmethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
(1-phenylcyclohexyl)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and other derivatives.
科学研究应用
(1-phenylcyclohexyl)methyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the manufacturing of specialty chemicals and materials.
作用机制
The mechanism of action of methanesulfonic acid 1-phenyl-cyclohexylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release methanesulfonic acid and 1-phenyl-cyclohexylmethanol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
(1-phenylcyclohexyl)methyl methanesulfonate can be compared with other similar esters, such as:
Ethyl methanesulfonate: Another ester of methanesulfonic acid, used as a mutagen in genetic research.
Methyl methanesulfonate: Known for its use in chemical synthesis and as a reagent in laboratory experiments.
The uniqueness of methanesulfonic acid 1-phenyl-cyclohexylmethyl ester lies in its specific structural features and the resulting chemical and biological properties, which differentiate it from other esters.
属性
分子式 |
C14H20O3S |
|---|---|
分子量 |
268.37 g/mol |
IUPAC 名称 |
(1-phenylcyclohexyl)methyl methanesulfonate |
InChI |
InChI=1S/C14H20O3S/c1-18(15,16)17-12-14(10-6-3-7-11-14)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
InChI 键 |
SSBGLUVSZQPEOF-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCC1(CCCCC1)C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-Chloro-3-(trifluoromethyl)phenethyl]aniline](/img/structure/B8299573.png)
![Rel-7-bromo-1-((1r,4r)-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one](/img/structure/B8299579.png)
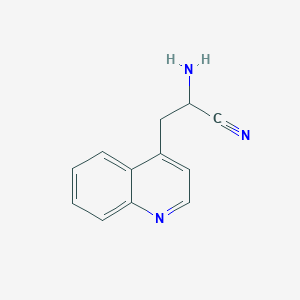
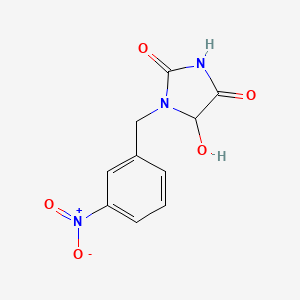
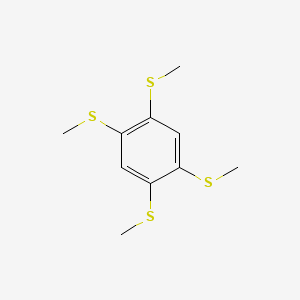
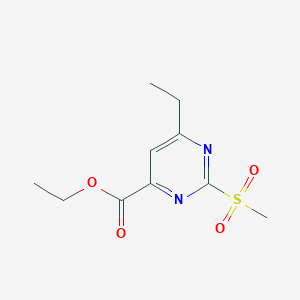
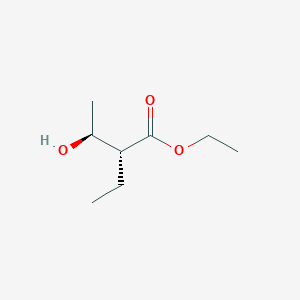
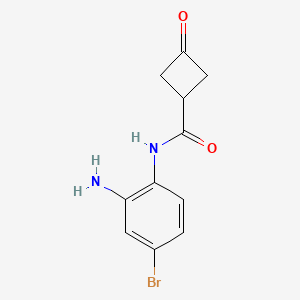
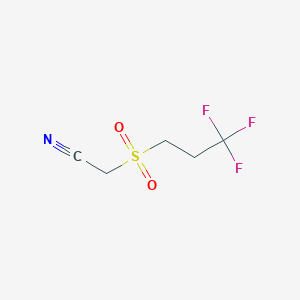

![3-[[3-(Trifluoromethoxy)phenyl]ethynyl]aniline](/img/structure/B8299629.png)



